Cas no 2138260-01-0 (2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-)

2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-, is a heterocyclic compound featuring a fused isoindole core with a tetrahydro modification and a piperazinyl substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The piperazine moiety enhances binding affinity to biological targets, making it valuable for drug discovery, especially in CNS and receptor modulation studies. Its saturated ring system improves stability compared to aromatic analogs, while the nitrogen-rich framework allows for further functionalization. The compound serves as a key intermediate in the synthesis of bioactive molecules, offering a balance of reactivity and structural diversity for advanced chemical development.
2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- structure
2138260-01-0 structure
Product name:2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-
CAS No:2138260-01-0
MF:C12H19N3
MW:205.299362421036
CID:5280031

2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-
    • Inchi: 1S/C12H19N3/c1-2-10-8-14-9-11(10)12(3-1)15-6-4-13-5-7-15/h8-9,12-14H,1-7H2
    • InChI Key: SCTQXYBMEJASQE-UHFFFAOYSA-N
    • SMILES: C1=C2C(C(N3CCNCC3)CCC2)=CN1

2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-697702-0.1g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-697702-0.5g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-697702-5.0g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-697702-0.25g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-697702-0.05g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-697702-1.0g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-697702-10.0g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
10.0g
$3315.0 2025-03-12
Enamine
EN300-697702-2.5g
4-(piperazin-1-yl)-4,5,6,7-tetrahydro-2H-isoindole
2138260-01-0 95.0%
2.5g
$1509.0 2025-03-12

Additional information on 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-

Professional Introduction to 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- (CAS No. 2138260-01-0)

The compound 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- (CAS No. 2138260-01-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its structural complexity and potential therapeutic applications. The molecule's core structure, featuring a tetrahydridoisoindole scaffold, combined with a piperazine side chain, positions it as a versatile building block for drug discovery initiatives.

Recent research in the domain of pharmacophores has highlighted the importance of tetrahydroisoindole derivatives in modulating biological pathways associated with neurological disorders and inflammatory conditions. The presence of the piperazine moiety further enhances its pharmacological profile by contributing to favorable solubility and bioavailability characteristics. This combination makes the compound an attractive candidate for further exploration in the development of novel therapeutic agents.

One of the most compelling aspects of CAS No. 2138260-01-0 is its potential as an intermediate in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed processes. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases and phosphodiesterases, which are critical enzymes in cellular signaling cascades. Such activities are particularly relevant in the context of cancers and chronic inflammatory diseases, where dysregulation of these pathways is a hallmark.

The structural motif of 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- aligns well with current trends in medicinal chemistry that emphasize the design of molecules with high selectivity and minimal off-target effects. The rigid framework provided by the isoindole core allows for precise interactions with biological targets, while the flexible piperazine group enables fine-tuning of binding affinity through structural modifications. This balance has been a key factor in its incorporation into several high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

In parallel with its role as a synthetic precursor, preliminary computational studies have suggested that this compound may exhibit properties conducive to central nervous system (CNS) penetration. The lipophilicity profile derived from its structure could facilitate blood-brain barrier (BBB) traversal, making it a promising candidate for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly intriguing given the growing demand for treatments that address neurodegenerative disorders without significant side effects.

The synthesis of CAS No. 2138260-01-0 involves multi-step organic transformations that highlight its synthetic utility beyond mere pharmacological interest. Researchers have reported efficient methodologies for introducing functional groups at specific positions on the tetrahydridoisoindole backbone while preserving the integrity of the piperazine moiety. Such synthetic robustness is crucial for industrial-scale production and further derivatization efforts aimed at optimizing pharmacokinetic properties.

Advances in spectroscopic techniques have enabled detailed characterization of this compound, providing insights into its conformational dynamics and hydrogen bonding capabilities. NMR spectroscopy has been particularly instrumental in elucidating the three-dimensional structure of 2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-, revealing key interactions between atoms that may influence its biological activity. These structural details are being leveraged to guide rational drug design strategies aimed at enhancing binding affinity and therapeutic efficacy.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated interest in this class of compounds. Several patents have been filed that incorporate derivatives of CAS No. 2138260-01-0 as key structural elements in novel drug formulations targeting metabolic disorders and cardiovascular diseases. The versatility of this scaffold allows for modifications that can fine-tune its pharmacological effects across multiple disease indications.

The growing body of literature on tetrahydroisoindole-piperazine hybrids underscores their potential as next-generation therapeutics. Preclinical studies have begun to explore their efficacy in animal models of inflammation and pain management, with promising results that warrant further investigation into human trials. These findings align with broader trends in drug development that prioritize innovative molecular architectures capable of addressing unmet medical needs.

In conclusion,2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)- (CAS No. 2138260-01-0) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features offer a rich foundation for developing novel therapeutics across diverse therapeutic areas. As research continues to uncover new applications for this compound and its derivatives,its significance in advancing pharmaceutical science is poised to grow exponentially.

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